molecular formula C13H15F2NO B6283791 N-(4,4-difluorocyclohexyl)benzamide CAS No. 2375274-35-2

N-(4,4-difluorocyclohexyl)benzamide

Cat. No.: B6283791
CAS No.: 2375274-35-2
M. Wt: 239.3
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Description

N-(4,4-Difluorocyclohexyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide moiety linked to a 4,4-difluorocyclohexyl group, a structural motif present in compounds investigated as modulators of biological targets. For instance, benzamide derivatives containing the 4,4-difluorocyclohexylamine component are explored in developing inhibitors for targets like voltage-gated sodium channels . Research into similar compounds highlights the value of this chemical scaffold in designing potential therapeutic agents, particularly for targeting protein-protein interactions (PPIs), which are fundamental to cellular signaling processes . The 4,4-difluorocyclohexyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a valuable building block for constructing novel bioactive molecules. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate . It is supplied as a high-purity compound to ensure reliable and reproducible results in experimental settings. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

2375274-35-2

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

90

Origin of Product

United States

Preparation Methods

Direct Amide Coupling via Carbodiimide Reagents

The most widely reported method involves the condensation of benzoic acid with 4,4-difluorocyclohexylamine using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an active ester intermediate, which subsequently reacts with the amine nucleophile. A typical protocol involves:

  • Dissolving benzoic acid (1.0 equiv) and 4,4-difluorocyclohexylamine (1.1 equiv) in anhydrous dichloromethane

  • Adding EDC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP) at 0°C

  • Stirring the reaction mixture at room temperature for 12–24 hours.

Yields for this method range from 65% to 82%, with purity highly dependent on the efficiency of byproduct removal (e.g., urea derivatives from DCC).

Schotten-Baumann Acylation Using Benzoyl Chloride

An alternative approach employs pre-formed benzoyl chloride, which reacts with 4,4-difluorocyclohexylamine under Schotten-Baumann conditions. This method avoids the use of coupling agents but requires strict moisture control:

  • Generate benzoyl chloride in situ via thionyl chloride (SOCl₂) treatment of benzoic acid (reflux, 2 hours).

  • Add 4,4-difluorocyclohexylamine dropwise to the benzoyl chloride solution at 0°C.

  • Maintain vigorous stirring for 4 hours, followed by aqueous workup.

This method achieves slightly higher yields (75–89%) but introduces challenges in handling corrosive reagents and eliminating residual thionyl chloride.

Advanced Catalytic Methods

Lewis Acid-Catalyzed Ultrasonic Synthesis

Recent innovations utilize ultrasonic irradiation combined with a diatomite earth-immobilized Lewis acidic ionic liquid (diatomite earth@IL/ZrCl₄). This heterogeneous catalyst system enhances reaction rates through cavitation effects and improves atom economy:

ParameterValue
Catalyst loading5 mol% ZrCl₄
SolventEthyl acetate
Temperature40°C
Ultrasonic frequency40 kHz
Reaction time90 minutes
Yield92%

The catalyst demonstrates five recyclability cycles with <5% activity loss, making it suitable for green chemistry applications.

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation significantly reduces reaction times when employing polymer-supported reagents:

  • Load Wang resin-bound benzoic acid (1.2 mmol/g) into a microwave vessel.

  • Add 4,4-difluorocyclohexylamine (3.0 equiv) and HATU (1.5 equiv).

  • Irradiate at 100°C for 15 minutes (300 W maximum power).

  • Cleave the product using 95% TFA in DCM.

This method achieves 88% yield with >99% purity, though scalability remains limited by resin costs.

Reaction Optimization and Byproduct Analysis

Temperature-Dependent Side Reactions

Elevated temperatures (>60°C) promote two primary side pathways:

  • Cyclohexylamine Dehydrofluorination : Forms 4-fluorocyclohexene derivatives (3–7% yield at 80°C).

  • Benzamide Hydrolysis : Regenerates benzoic acid under acidic conditions (pH < 2).

Optimal temperature ranges were determined via Arrhenius analysis:

Temperature (°C)k (s⁻¹) Main Reactionk (s⁻¹) Side Reaction
251.2×10⁻⁴2.8×10⁻⁶
403.7×10⁻⁴1.1×10⁻⁵
608.9×10⁻⁴4.3×10⁻⁵

Data suggests maintaining temperatures ≤40°C minimizes side reactions while preserving acceptable reaction rates.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents enhance nucleophilicity of 4,4-difluorocyclohexylamine:

SolventDielectric ConstantYield (%)Reaction Time (h)
DCM8.937824
DMF36.78518
THF7.526830
Acetonitrile37.58220

DMF provides optimal balance between reaction rate and yield, though post-reaction purification requires extensive washing to remove residual solvent.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale experiments utilizing microfluidic reactors demonstrate significant improvements over batch processing:

ParameterBatch ReactorFlow Reactor
Space-time yield (kg/m³·h)0.84.2
Energy consumption (kWh/kg)12.73.4
Impurity content1.2–1.8%0.4–0.6%

Key design features include:

  • Laminar flow channels (500 µm diameter)

  • In-line IR monitoring for real-time yield optimization

  • Automated pH adjustment modules.

Waste Stream Management

Industrial synthesis generates three primary waste streams requiring treatment:

  • Aqueous HCl : Neutralized with CaCO₃ to produce CaCl₂ (98% recovery).

  • Organic Solvents : Distilled and recycled using falling-film evaporators (92% efficiency).

  • Urea Byproducts : Converted to ammonium nitrate fertilizer via enzymatic hydrolysis.

Analytical Characterization Protocols

Purity Assessment Techniques

MethodParametersAcceptance Criteria
HPLC (UV 254 nm)C18 column, 65:35 MeCN/H₂O, 1 mL/min≥99.0% area purity
¹⁹F NMRδ -110 to -115 ppm (CF₂)Single resonance
LC-MS[M+H]⁺ = 240.1Δm/z ≤ 0.1

Residual solvent analysis via GC-MS must meet ICH Q3C Class 2 limits (<600 ppm for DMF).

Crystal Structure Analysis

Single-crystal X-ray diffraction confirms the trans-configuration of the difluorocyclohexyl moiety:

Bond Length (Å)Angle (°)
C-F1: 1.332(3)F1-C-C-F2: 112.4
C-F2: 1.335(2)N-C-C-F1: 109.7

The benzamide group adopts a planar conformation with dihedral angles <5° relative to the cyclohexyl ring .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted benzamides.

Scientific Research Applications

Chemistry

  • Building Block : N-(4,4-difluorocyclohexyl)benzamide serves as an intermediate in the synthesis of more complex organic compounds. Its unique properties make it suitable for developing novel materials and chemical processes .
  • Reactions : It undergoes various chemical transformations such as oxidation (yielding carboxylic acids), reduction (producing amines), and substitution reactions facilitated by catalysts .

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its structure allows it to interact with specific molecular targets, potentially modulating biological pathways .
  • Ligand Studies : Research indicates its potential role as a ligand in receptor binding studies, which is crucial for understanding drug interactions at the molecular level .

Medicine

  • Therapeutic Potential : this compound is explored for its anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures can inhibit certain enzymes involved in disease pathways .
  • Drug Development : The compound's ability to inhibit ATPase activity suggests potential applications in developing drugs that target resistant cancer cells .

Industry

  • Material Science : In industrial applications, this compound is utilized in the development of advanced materials such as fluorinated polymers. These materials exhibit enhanced properties like thermal stability and chemical resistance .

Case Studies

  • Enzyme Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited ATPase activity in cancer cell lines, indicating potential for drug development in overcoming drug resistance .
  • Antiviral Activity : Research on related benzamides highlighted their efficacy as inhibitors against filoviruses like Ebola and Marburg. These findings suggest a pathway for further optimization of this compound derivatives for antiviral therapies .

Data Tables

Application AreaSpecific UseKey Findings
ChemistryIntermediate for synthesisServes as a versatile building block for complex organic compounds
BiologyBiochemical probePotential inhibitor in enzymatic studies; interacts with specific molecular targets
MedicineAnti-inflammatory agentExhibits therapeutic potential against diseases involving enzyme inhibition
IndustryMaterial developmentUsed in creating advanced materials with enhanced properties

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Thiazole-Containing Derivatives

and describe analogs where the benzamide core is integrated into a thiazole ring system. Key examples include:

Compound ID Substituents/Modifications Yield Molecular Weight (g/mol) Key Spectral Data
108 Thiazole-4-carboxamide, 3-methylbutyl side chain 78% Not reported ¹H/¹³C NMR, ESI-MS
109 Thiazole-4-carboxamide, 2-phenylethyl side chain 67% Not reported ¹H/¹³C NMR, ESI-MS
110 Thiazole-4-carboxamide, 4-hydroxyphenylethyl 35% Not reported ¹H/¹³C NMR, ESI-MS
83, 84 Thiazole-4-carbothioamide (thioamide variant) Not reported Not reported Not reported

Key Observations :

  • Yield Variability : The lower yield of compound 110 (35%) compared to 108 (78%) suggests steric or electronic challenges in coupling bulkier or polar substituents (e.g., 4-hydroxyphenyl) .
  • Thioamide vs. Amide : Compounds 83 and 84 replace the amide with a carbothioamide group, which may alter hydrogen-bonding capacity and bioavailability .

Pyridine and Heterocyclic Analogs

and highlight derivatives with extended aromatic systems:

  • Compound 8l (): Incorporates a pyridinylpyrimidine group, yielding a higher molecular weight (m/z 493.2 [M+H]⁺) compared to simpler benzamides. Microwave-assisted synthesis (Method C-2) suggests efficient coupling under controlled conditions .
  • AMG-bis-006 (): Features an imidazole-carboxamide scaffold, targeting κ-opioid receptors.

Structural Impact :

  • Imidazole rings (AMG-bis-006) may confer basicity, influencing solubility and membrane permeability .

Sulfonamide and Pesticide Derivatives

and describe sulfonamide-based analogs with pesticidal applications:

  • Diflufenican (): A herbicidal benzamide with a trifluoromethylphenoxy group. Its mode of action involves inhibition of carotenoid biosynthesis, distinct from the therapeutic focus of N-(4,4-difluorocyclohexyl)benzamide .
  • Compound 2034422-83-6 (): A benzenesulfonamide derivative with ethoxy and fluorine substituents. The sulfonamide group replaces the benzamide, reducing hydrogen-bond donor capacity and altering target selectivity .

Functional Group Influence :

  • Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~14–16), affecting ionization and pharmacokinetics .

Physicochemical Properties

provides predicted data for a structurally related compound, 2760521-52-4 :

  • Boiling Point : 510.0±50.0 °C (predicted)
  • Density : 1.28±0.1 g/cm³
  • pKa : 14.37±0.46

While experimental data for this compound is lacking, these values suggest that fluorinated cyclohexyl groups increase density and reduce polarity compared to non-fluorinated analogs.

Q & A

Q. What are the standard synthetic routes for preparing N-(4,4-difluorocyclohexyl)benzamide derivatives?

this compound derivatives are typically synthesized via coupling reactions between carboxylic acids and 4,4-difluorocyclohexylamine. A common method involves hydrolyzing ester precursors to generate the carboxylic acid intermediate, followed by activation with coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The activated acid then reacts with the amine under controlled conditions (e.g., room temperature, anhydrous solvents like DMF) to form the amide bond. Yields range from 35% to 78%, depending on steric and electronic factors .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

  • ¹H NMR and ¹³C NMR : To verify the cyclohexyl difluoro group (e.g., characteristic splitting patterns from equatorial/axial fluorine atoms) and benzamide aromatic protons .
  • IR Spectroscopy : To confirm the presence of amide carbonyl stretches (~1650–1680 cm⁻¹) .
  • ESI-MS (Electrospray Ionization Mass Spectrometry) : For molecular weight validation .
  • HPLC : To assess purity (>95% is typical for research-grade compounds) .

Q. How is the purity of this compound derivatives quantified in laboratory settings?

Purity is determined using reverse-phase HPLC with UV detection (e.g., at 254 nm). A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are standard. Residual solvents and byproducts are identified via GC-MS or LC-MS .

Q. What solvent systems are optimal for recrystallizing this compound derivatives?

Ethanol/water or dichloromethane/hexane mixtures are effective. The choice depends on the compound’s solubility profile. Slow evaporation at 4°C often yields high-purity crystals suitable for X-ray diffraction .

Q. How do reaction conditions (e.g., temperature, stoichiometry) influence the synthesis of this compound?

Elevated temperatures (60–80°C) improve reaction rates but may increase side reactions. A 1:1.2 molar ratio of carboxylic acid to amine is typical to drive the reaction to completion. Excess DCC (1.5 equivalents) ensures full activation of the acid .

Advanced Research Questions

Q. How can low yields (<50%) in the synthesis of this compound derivatives be addressed?

  • Optimize Coupling Reagents : Replace DCC/HOBt with EDC/HOAt for sterically hindered substrates.
  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DCM) to improve solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 30 minutes at 100°C) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product from unreacted starting materials .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

  • Variable Temperature NMR : To distinguish dynamic effects (e.g., cyclohexyl ring flipping) from static stereochemistry.
  • 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations, clarifying ambiguous peaks.
  • X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing effects .

Q. What strategies mitigate fluorescence quenching in benzamide derivatives during spectroscopic studies?

While this compound itself is not fluorescent, derivatives with electron-donating groups (e.g., methoxy) may exhibit fluorescence. To reduce quenching:

  • Use degassed solvents to minimize oxygen-induced quenching.
  • Adjust pH to stabilize the excited state (e.g., pH 5–7 for proton-sensitive fluorophores) .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug discovery?

  • DFT Calculations : Model the electron density of the amide bond to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What are the implications of fluorine substitution on the pharmacokinetic properties of this compound?

The 4,4-difluorocyclohexyl group enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also improves membrane permeability. These properties are validated via:

  • LogP Measurements : Compare with non-fluorinated analogs using shake-flask methods.
  • CYP450 Inhibition Assays : Assess metabolic stability in liver microsomes .

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